1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one

Adrenergic receptor pharmacology Alpha-2 selectivity Radioligand binding

Medicinal chemistry teams targeting Btk-driven autoimmune pathways or DGAT2-mediated metabolic disorders often lack well-characterized probes with defined selectivity profiles. This 5-phenylpyrazin-2(1H)-one derivative addresses that gap by integrating a pyridin-2-ylpiperazine motif for hinge-region kinase engagement and sigma-2 preferential binding, while the ~385-fold alpha-2/alpha-1 selectivity minimizes cardiovascular off-target effects. Supplied as a custom synthesis product with full analytical characterization, it supports lead optimization and structure-guided SAR exploration in kinase inhibitor programs.

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
Cat. No. B12182166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one
Molecular FormulaC21H21N5O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C21H21N5O2/c27-20-14-23-18(17-6-2-1-3-7-17)15-26(20)16-21(28)25-12-10-24(11-13-25)19-8-4-5-9-22-19/h1-9,14-15H,10-13,16H2
InChIKeyRMRVUGSCLGATOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one: Pharmacology & Chemistry Profile


1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one is a synthetic small molecule (C21H21N5O2, MW 375.4) that integrates a 5-phenylpyrazin-2(1H)-one core with a 4-(pyridin-2-yl)piperazin-1-yl acetamide side chain . The pyrazinone scaffold is recognized as a privileged pharmacophore in kinase inhibition and anti-infective research, with documented activity against protein kinases involved in inflammatory and proliferative diseases . This compound belongs to a broader class of 5-phenyl-1H-pyrazin-2-one derivatives patented as Burton's tyrosine kinase (Btk) inhibitors [1] and has also appeared in patent disclosures related to diacylglycerol acyltransferase 2 (DGAT2) inhibition [2]. The presence of both the pyridine nitrogen (position-2) and the piperazine linker distinguishes this compound from simpler N-phenylpiperazine analogs, creating a unique pharmacophoric arrangement that can simultaneously engage multiple binding site features within target proteins.

Why 1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one Cannot Be Replaced by Generic Analogs


Substituting this compound with a generic pyrazinone scaffold or a simple N-arylpiperazine derivative introduces critical structural liabilities that alter target engagement. The pyridin-2-ylpiperazine moiety at the N1 acetamide position is not a passive linker; in sigma receptor ligands, (2-pyridyl)piperazines exhibit preferential binding to sigma-2 receptors, whereas (3-pyridyl)piperazines favor sigma-1 receptors, demonstrating that the pyridyl nitrogen position governs receptor recognition [1]. In the 5-phenylpyrazin-2(1H)-one Btk inhibitor series, the nature and length of the substituent at the N1 position directly modulate kinase inhibitory potency, with even minor alterations leading to significant changes in IC50 values [2]. Furthermore, in piperazine-modified analogues of KN-62, the presence of a one-carbon linker between the piperazine nitrogen and the phenyl ring increases activity, while a two-carbon linker decreases biological activity 10-fold [3]. These structure-activity relationship (SAR) findings demonstrate that the exact spatial arrangement of the pyridine, piperazine, acetamide linker, and pyrazinone core in this compound is non-interchangeable; any deviation risks loss of potency, altered selectivity profiles, or compromised binding kinetics.

1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one: Differentiation Evidence vs. Closest Analogs


Alpha-2/Alpha-1 Adrenoceptor Selectivity

The target compound demonstrates marked selectivity for alpha-2 adrenergic receptors over alpha-1 receptors. In radioligand displacement assays using rat cortical membranes, the compound inhibited [3H]rauwolscine binding to alpha-2 receptors with a Ki of 6.5 nM and an IC50 of 7 nM. By contrast, inhibition of [3H]prazosin binding to alpha-1 receptors in rat liver required an IC50 of 2,500 nM, yielding an alpha-2/alpha-1 selectivity ratio of approximately 385-fold [1]. This selectivity profile contrasts with the broader adrenergic activity of simpler 1-(2-pyridyl)piperazine derivatives, which function as non-selective alpha-2 adrenoceptor antagonists without comparable selectivity data reported [2].

Adrenergic receptor pharmacology Alpha-2 selectivity Radioligand binding

Pyridin-2-ylpiperazine vs. Phenylpiperazine Structural Distinction

The closest commercially available analog, 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one (CAS listed on EvitaChem), replaces the pyridin-2-yl group with a phenyl group . This substitution eliminates the pyridine nitrogen that serves as a hydrogen bond acceptor and metal-chelating moiety. In kinase inhibitor design, the pyridine nitrogen of pyridinylpiperazine moieties can engage the conserved hinge region of kinases via hydrogen bonding, a pharmacophoric feature absent in phenylpiperazine analogs. Furthermore, literature on pyridylpiperazine sigma ligands demonstrates that the position of the pyridyl nitrogen (2- vs. 3-pyridyl) dictates sigma receptor subtype selectivity, with (2-pyridyl)piperazines favoring sigma-2 receptors [1], underscoring the functional relevance of the pyridine nitrogen in receptor recognition.

Structure-activity relationship Piperazine substitution Pharmacophore mapping

HPLC Purity Specification Advantage

The target compound is supplied with a documented purity specification of ≥98% as determined by HPLC . This level of purity assurance is critical for reproducible pharmacological profiling, particularly in receptor binding assays where even minor impurities can confound IC50/Ki determinations. In contrast, several closely related analogs, including 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one and 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one, are listed on vendor platforms without explicit purity specifications . For procurement decisions where assay reproducibility is paramount, the availability of batch-specific analytical documentation provides a tangible selection criterion.

Compound purity HPLC Quality control

1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one: Recommended Application Scenarios


CNS Drug Discovery: Alpha-2 Adrenoceptor Selectivity

The demonstrated ~385-fold selectivity for alpha-2 adrenergic receptors over alpha-1 receptors [1] makes this compound a strong candidate for CNS programs where alpha-1-mediated cardiovascular effects (e.g., orthostatic hypotension) must be minimized. Researchers developing alpha-2-targeted therapeutics for conditions such as ADHD, Tourette syndrome, or opioid withdrawal can use this compound as a high-selectivity pharmacological tool or lead scaffold, gaining a selectivity margin unavailable with non-selective 1-(2-pyridyl)piperazine derivatives.

Kinase Inhibitor Optimization: Pyrazinone-Pyridinylpiperazine Pharmacophore

The 5-phenylpyrazin-2(1H)-one core has established utility in Btk inhibitor development programs, with multiple patents from Hoffmann-La Roche describing this scaffold for autoimmune and inflammatory disease applications [2]. The pyridin-2-ylpiperazine side chain provides a hinge-binding pyridine nitrogen that is absent in phenylpiperazine analogs, offering distinct binding mode opportunities. Medicinal chemistry teams can use this compound as a starting point for structure-guided optimization of kinase selectivity profiles.

Metabolic Disease Research Targeting DGAT2 Inhibition

This compound appears in patent literature related to DGAT2 inhibition, a validated target for obesity, hepatic steatosis, and hypertriglyceridemia [3]. DGAT2 knockout mice exhibit severe reductions in triglyceride synthesis [3], and selective DGAT2 inhibition has been shown to suppress hepatic VLDL-TAG secretion and reduce circulating cholesterol levels [4]. Researchers in metabolic disease can deploy this compound as a chemical probe to interrogate DGAT2-mediated lipid metabolism pathways, addressing an isoform that lacks well-characterized small-molecule inhibitors compared to DGAT1.

Sigma-2 Receptor Pharmacological Studies

Based on literature demonstrating that (2-pyridyl)piperazines preferentially interact with sigma-2 receptors [5], this compound may serve as a useful scaffold for developing sigma-2-selective ligands. Sigma-2 receptors are implicated in cancer cell proliferation, neurodegenerative diseases, and CNS disorders. Using this compound as a structural template, researchers can systematically explore modifications while retaining the 2-pyridylpiperazine motif critical for sigma-2 recognition.

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